molecular formula C9H6ClNO2 B1591969 6-Chloro-5-methylisatin CAS No. 96187-75-6

6-Chloro-5-methylisatin

Cat. No.: B1591969
CAS No.: 96187-75-6
M. Wt: 195.6 g/mol
InChI Key: PDNPCCKRVLBASB-UHFFFAOYSA-N
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Description

6-Chloro-5-methylisatin is a chemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.6 g/mol . It is a derivative of isatin, a heterocyclic compound known for its diverse biological activities. The presence of a chlorine atom at the 6th position and a methyl group at the 5th position of the isatin core structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylisatin typically involves the chlorination of 5-methylisatin. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methylisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combined presence of both the chlorine and methyl groups, which influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its ability to interact with specific molecular targets and improve its efficacy in various applications.

Properties

IUPAC Name

6-chloro-5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNPCCKRVLBASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619844
Record name 6-Chloro-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96187-75-6
Record name 6-Chloro-5-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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